molecular formula C7H6BrN3O B15205989 2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15205989
M. Wt: 228.05 g/mol
InChI Key: UVFWCGGSMRERQX-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a bromine atom and a methoxy group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This method demonstrates good functional group tolerance and results in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation helps in reducing unwanted byproducts, eliminating the need for hazardous solvents, and mitigating harsh reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives of the triazolopyridine scaffold, while condensation reactions can lead to the formation of more complex heterocyclic compounds.

Scientific Research Applications

2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an inverse agonist of RORγt, the compound binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the enzymatic activity of these proteins, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyridine derivatives

Uniqueness

2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3

InChI Key

UVFWCGGSMRERQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC(=N2)Br)C=C1

Origin of Product

United States

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